molecular formula C14H10Cl3NO B3834769 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide

2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide

Cat. No. B3834769
M. Wt: 314.6 g/mol
InChI Key: AQAOARPGIFAJSC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide, commonly known as Diuron, is a herbicide that has been widely used in agriculture since the 1950s. Diuron is effective against a broad range of weeds, making it a popular choice for farmers and gardeners alike.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which leads to a decrease in the production of ATP and NADPH. This ultimately leads to a decrease in the production of glucose, which is necessary for the growth and survival of plants.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, which is a yellowing of the leaves, as well as necrosis, which is the death of plant tissue. Diuron can also affect the growth and development of plants, including the size and number of leaves, the length of roots, and the overall yield of crops.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide, which makes it readily available for use in lab experiments. It is also relatively inexpensive compared to other herbicides. However, Diuron can be difficult to work with due to its low solubility in water, which can make it challenging to prepare solutions of the herbicide at the desired concentration.

Future Directions

There are several areas of future research that could be explored in regards to Diuron. One area is the development of new herbicides that are more effective and have fewer negative environmental impacts than Diuron. Another area is the study of the long-term effects of Diuron on soil and water quality, as well as on the health of humans and wildlife that may be exposed to the herbicide. Finally, there is a need for research on the potential use of Diuron as a growth regulator in plants, as this could have important implications for agriculture and food production.
Conclusion:
In conclusion, Diuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants, leading to a decrease in the production of glucose and ultimately the death of the plant. While Diuron has many advantages, including its effectiveness against a wide range of weeds and its low cost, it also has limitations, including its low solubility in water. Future research on Diuron could focus on developing new herbicides, studying the long-term effects of Diuron on the environment and human health, and exploring its potential use as a growth regulator in plants.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Diuron has also been studied for its potential as a growth regulator in plants.

properties

IUPAC Name

2,4-dichloro-N-(3-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-11(16)3-2-4-13(8)18-14(19)10-6-5-9(15)7-12(10)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAOARPGIFAJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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